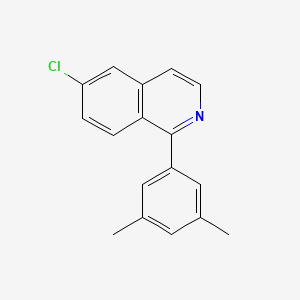
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is characterized by the presence of a chlorine atom at the 6th position and a 3,5-dimethylphenyl group at the 1st position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
化学反応の分析
Types of Reactions
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: Substitution reactions, such as bromination, can be performed by heating the hydrochlorides with bromine in nitrobenzene.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4)
Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Bromine in nitrobenzene
Major Products Formed
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride
Substitution: 4-bromo-isoquinoline
科学的研究の応用
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. As a heterocyclic aromatic compound, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Isoquinoline: The parent compound of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-.
4-Bromo-isoquinoline: A brominated derivative of isoquinoline.
Uniqueness
Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is unique due to the presence of both a chlorine atom and a 3,5-dimethylphenyl group, which confer distinct chemical and biological properties compared to other isoquinoline derivatives .
特性
分子式 |
C17H14ClN |
|---|---|
分子量 |
267.8 g/mol |
IUPAC名 |
6-chloro-1-(3,5-dimethylphenyl)isoquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-7-12(2)9-14(8-11)17-16-4-3-15(18)10-13(16)5-6-19-17/h3-10H,1-2H3 |
InChIキー |
RXXKJIBSPBFJRB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


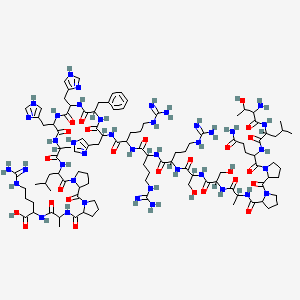
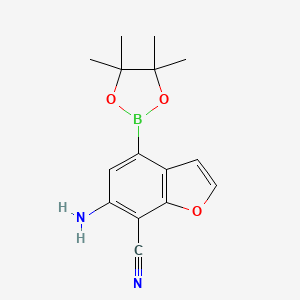
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
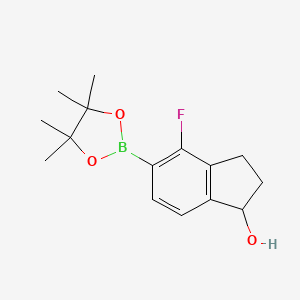
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
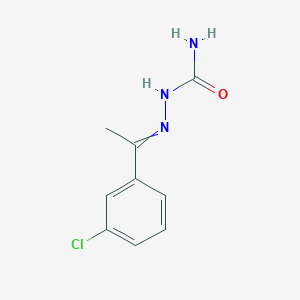
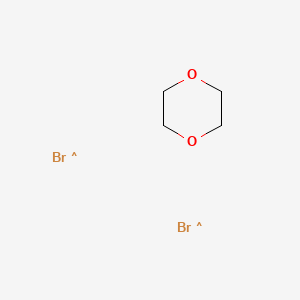
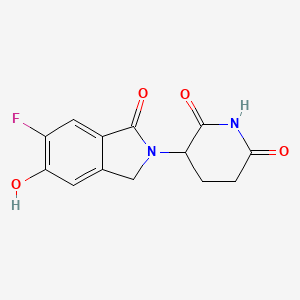
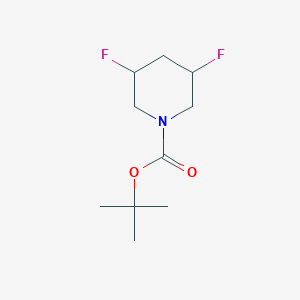
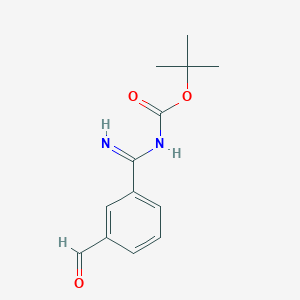
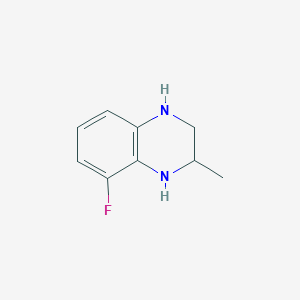
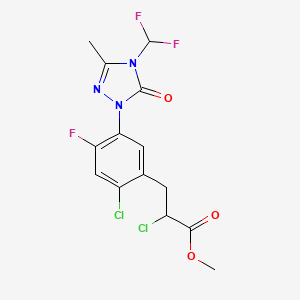
![6-[[(6aR,6bS,8aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14782492.png)
